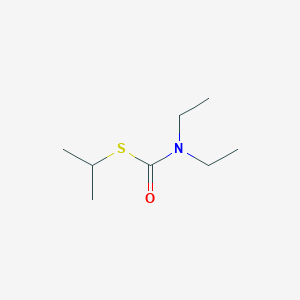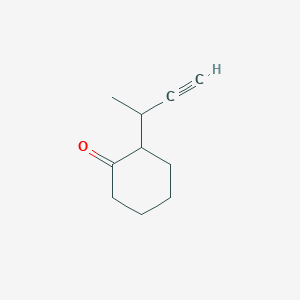
chlorozinc(1+);1,4-dichlorobenzene-6-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorozinc(1+);1,4-dichlorobenzene-6-ide is a chemical compound with the molecular formula C6H4Cl2Zn It is a coordination complex where a zinc ion is coordinated to a 1,4-dichlorobenzene ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chlorozinc(1+);1,4-dichlorobenzene-6-ide can be synthesized through the reaction of zinc chloride with 1,4-dichlorobenzene in the presence of a suitable solvent. The reaction typically requires an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where zinc chloride and 1,4-dichlorobenzene are combined under controlled conditions. The reaction mixture is then purified through crystallization or distillation to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Chlorozinc(1+);1,4-dichlorobenzene-6-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to form zinc metal and 1,4-dichlorobenzene.
Substitution: The chlorine atoms in the 1,4-dichlorobenzene ligand can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include chlorinated benzoic acids or other oxidized derivatives.
Reduction: The major products are zinc metal and 1,4-dichlorobenzene.
Substitution: Substituted benzene derivatives are formed.
Applications De Recherche Scientifique
Chlorozinc(1+);1,4-dichlorobenzene-6-ide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which chlorozinc(1+);1,4-dichlorobenzene-6-ide exerts its effects involves the coordination of the zinc ion to the 1,4-dichlorobenzene ligand. This coordination alters the electronic properties of the ligand, making it more reactive in chemical reactions. The zinc ion can also interact with other molecules, facilitating various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dichlorobenzene: An isomer of 1,4-dichlorobenzene with chlorine atoms at the 1 and 2 positions.
1,3-Dichlorobenzene: Another isomer with chlorine atoms at the 1 and 3 positions.
Zinc chloride: A simple zinc salt without the organic ligand.
Uniqueness
Chlorozinc(1+);1,4-dichlorobenzene-6-ide is unique due to the presence of both the zinc ion and the 1,4-dichlorobenzene ligand This combination imparts distinct chemical properties that are not observed in the individual components or other isomers of dichlorobenzene
Propriétés
| 93833-21-7 | |
Formule moléculaire |
C6H3Cl3Zn |
Poids moléculaire |
246.8 g/mol |
Nom IUPAC |
chlorozinc(1+);1,4-dichlorobenzene-6-ide |
InChI |
InChI=1S/C6H3Cl2.ClH.Zn/c7-5-1-2-6(8)4-3-5;;/h1-3H;1H;/q-1;;+2/p-1 |
Clé InChI |
FZUSUBHCHMPEBS-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=[C-]C=C1Cl)Cl.Cl[Zn+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[1,1'-Biphenyl]-3-YL octanoate](/img/structure/B14354433.png)


